
2,3-Dimethoxy-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 3 positions and a carboxylic acid group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-1-naphthoic acid typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dimethoxynaphthalene with carbon dioxide in the presence of a strong base, such as potassium tert-butoxide, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-1-naphthoic acid involves its interaction with various molecular targets. The methoxy groups and carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
2,3-Dimethoxynaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,4-Dimethoxynaphthalene: Different substitution pattern, leading to distinct chemical and biological properties.
2,3-Dihydroxynaphthalene: Hydroxyl groups instead of methoxy groups, resulting in different reactivity and applications.
Uniqueness: 2,3-Dimethoxy-1-naphthoic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2,3-dimethoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-16-10-7-8-5-3-4-6-9(8)11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
ZRDWGUKPAHRELS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C(=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


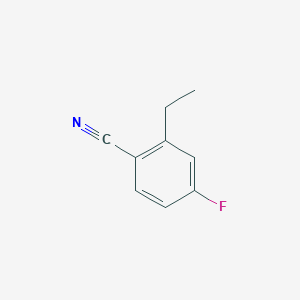

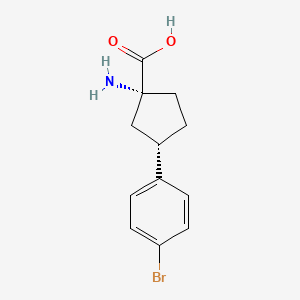
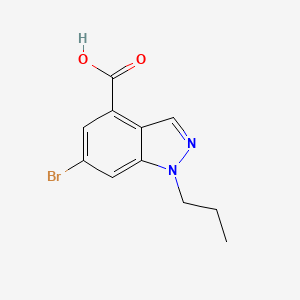
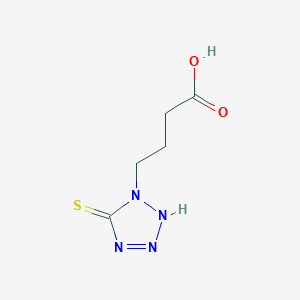
![2-Chloro-10,11-dihydrodibenz[b,f][1,41oxazepine](/img/structure/B8547160.png)
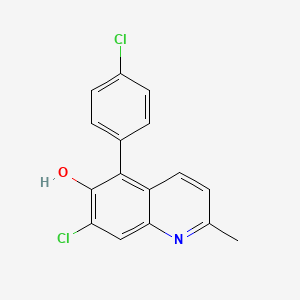
![7-Benzyl-1,7-diazaspiro[4.5]decan-6-one](/img/structure/B8547181.png)
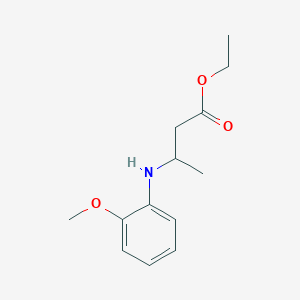
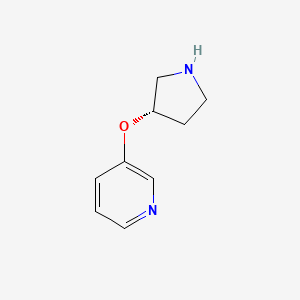

![(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate](/img/structure/B8547222.png)


